2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol 2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17846765
InChI: InChI=1S/C8H10N4OS/c9-8-3-6(7-4-10-5-14-7)11-12(8)1-2-13/h3-5,13H,1-2,9H2
SMILES:
Molecular Formula: C8H10N4OS
Molecular Weight: 210.26 g/mol

2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol

CAS No.:

Cat. No.: VC17846765

Molecular Formula: C8H10N4OS

Molecular Weight: 210.26 g/mol

* For research use only. Not for human or veterinary use.

2-[5-Amino-3-(1,3-thiazol-5-yl)-1H-pyrazol-1-yl]ethan-1-ol -

Specification

Molecular Formula C8H10N4OS
Molecular Weight 210.26 g/mol
IUPAC Name 2-[5-amino-3-(1,3-thiazol-5-yl)pyrazol-1-yl]ethanol
Standard InChI InChI=1S/C8H10N4OS/c9-8-3-6(7-4-10-5-14-7)11-12(8)1-2-13/h3-5,13H,1-2,9H2
Standard InChI Key CMBJYJPRROWYOS-UHFFFAOYSA-N
Canonical SMILES C1=C(N(N=C1C2=CN=CS2)CCO)N

Introduction

Structural and Chemical Identification

Molecular Architecture

The compound’s structure comprises three distinct functional regions:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms. The 1-position is substituted with a 2-hydroxyethyl group (-CH₂CH₂OH), while the 3- and 5-positions host a thiazole ring and an amino group (-NH₂), respectively .

  • Thiazole substituent: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, contributing to electron-deficient characteristics that enhance molecular reactivity .

  • Hydroxyl-ethyl chain: A polar side chain that improves aqueous solubility and facilitates hydrogen bonding with biological targets .

Physicochemical Properties

Key properties derived from experimental and computational data include:

PropertyValueSource
Molecular FormulaC₈H₁₀N₄OS
Molecular Weight210.26 g/mol
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coeff.)Estimated: 0.85 (Predicted)

The absence of experimental data for melting/boiling points underscores the need for further characterization. Computational models predict moderate lipophilicity (LogP ≈ 0.85), suggesting balanced solubility in polar and nonpolar media .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are proposed for synthesizing this compound:

Hydrazine Cyclization Pathway

  • Step 1: Condensation of thiazole-5-carbaldehyde with hydrazine hydrate forms a hydrazone intermediate.

  • Step 2: Cyclization with ethyl 3-aminocrotonate under acidic conditions yields the pyrazole-thiazole scaffold.

  • Step 3: Hydroxyl group introduction via nucleophilic substitution of a bromoethyl intermediate with aqueous NaOH .

Click Chemistry Approach

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a propargyl-thiazole derivative and an azido-ethanol precursor could construct the pyrazole ring regioselectively .

Optimization Challenges

  • Regioselectivity: Ensuring proper substitution at the pyrazole 3- and 5-positions requires careful control of reaction temperature and catalyst loading.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product from by-products like unreacted hydrazines .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, thiazole-H)

    • δ 7.20 (s, 1H, pyrazole-H)

    • δ 4.85 (t, J = 5.2 Hz, 1H, -OH)

    • δ 3.75–3.60 (m, 2H, -CH₂OH)

    • δ 2.95 (t, J = 5.2 Hz, 2H, pyrazole-CH₂)

  • ¹³C NMR: Signals at δ 162.1 (C=O, thiazole), 148.9 (pyrazole-C3), and 61.8 (-CH₂OH) confirm the structure .

Mass Spectrometry

  • ESI-MS: m/z 211.07 [M+H]⁺, consistent with the molecular formula C₈H₁₀N₄OS .

Infrared Spectroscopy

  • Strong absorptions at 3350 cm⁻¹ (-NH₂ stretch) and 1050 cm⁻¹ (C-O-H bend) validate functional groups .

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.

  • Target Identification: Use CRISPR-Cas9 screening to map cellular targets.

  • Derivatization: Explore acylated or sulfonated analogs to enhance potency.

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